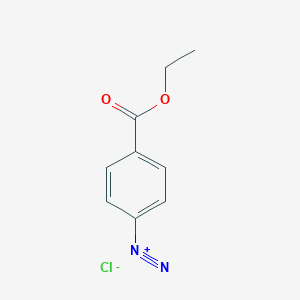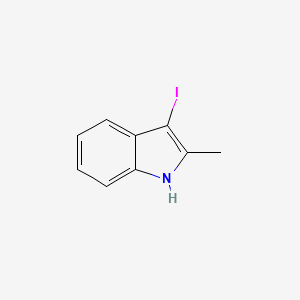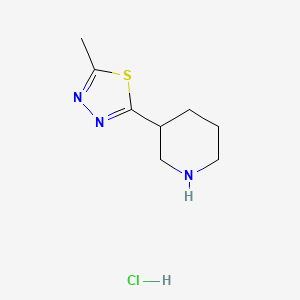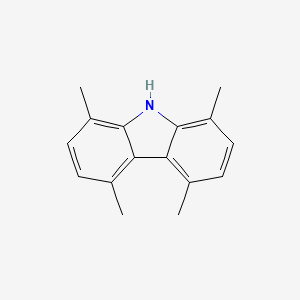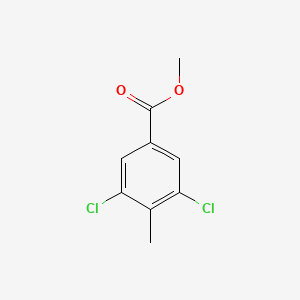![molecular formula C10H16N2O4 B3114677 Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester CAS No. 203435-40-9](/img/structure/B3114677.png)
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CPAE) is a compound belonging to the class of organic compounds known as carboxylic acid amides. It is a white, water-soluble solid with a molecular weight of 162.22 g/mol. CPAE is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry and pharmaceuticals.
Applications De Recherche Scientifique
Enzymatic and Microbial Synthesis
Carbamic acid derivatives are utilized as intermediates in the synthesis of various pharmaceutical compounds. For instance, diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of the HIV protease inhibitor Atazanavir, indicating the significant role of these compounds in medicinal chemistry and drug development (Patel, Chu, & Mueller, 2003).
Catalytic and Chemical Transformations
Carbamic acid derivatives, such as Carbamic acid 2-trimethylsilylethyl ester, serve as valuable reagents in organic synthesis. They are used as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Material Synthesis
Carbamic acid esters are also key intermediates in the synthesis of materials like tolylenediisocyanate. Their synthesis process involves alkoxycarbonylation of diamines with various carbonates, followed by pyrolysis to yield the desired isocyanates (Aso & Baba, 2003). This indicates the role of carbamic acid derivatives in the development of industrial materials and chemicals.
Antimicrobial Applications
Carbamic acid derivatives are also explored for their antimicrobial properties. For example, certain carbamic acid ethyl esters exhibit significant in vitro antimicrobial activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Zanatta et al., 2006).
Bioorganic Chemistry
In bioorganic chemistry, carbamic acid esters are investigated as inhibitors of specific enzymes. For instance, N-(2-Oxo-3-oxetanyl)carbamic acid esters are studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), which are potential therapeutic agents for treating pain and inflammation (Ponzano et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVVWDXOJMSSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



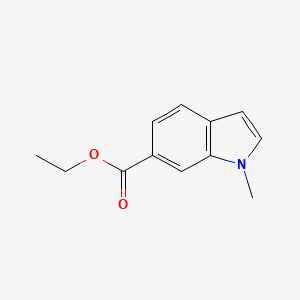
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
